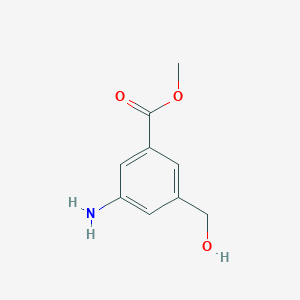

Methyl 3-amino-5-(hydroxymethyl)benzoate

Übersicht

Beschreibung

“Methyl 3-amino-5-(hydroxymethyl)benzoate” is a chemical compound with the molecular formula C9H11NO3 . It is also known by other names such as “3-amino-5-hydroxy-benzoic acid methyl ester”, “benzoic acid, 3-amino-5-hydroxy-, methyl ester”, and “methyl 3-amino-5-hydroxy-benzoate” among others .

Synthesis Analysis

The synthesis of “this compound” involves a reaction with tert-butyl nitrite and copper (II) bromide in acetonitrile at 65°C . The reaction mixture is stirred for 30 minutes at 65°C, then cooled to room temperature, poured into a 1N hydrochloric acid solution, and extracted with ethyl acetate . The organic layers are pooled together, washed with brine, dried over sodium sulfate, and concentrated .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl ester group (COOCH3), a hydroxymethyl group (CH2OH), and an amino group (NH2) attached to it .Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 181.19 g/mol . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Radiopharmaceutical Applications

Methyl 3-amino-5-(hydroxymethyl)benzoate has been explored in the synthesis of radiopharmaceuticals. Taylor et al. (1996) described the synthesis of [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate for potential applications in radiopharmaceuticals (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Photoaffinity Probes

Klein and Petukhova (2013) utilized derivatives of this compound for the synthesis of valuable nonradioactive photoaffinity probes. This indicates its potential application in the development of probes for biological research (Klein & Petukhova, 2013).

Nonlinear Optical Materials

Selvaraju, Kirubavathi, and Kumararaman (2009) conducted studies on methyl-para-hydroxy benzoate, a closely related compound, demonstrating its potential as a nonlinear optical (NLO) material. The research suggests that similar derivatives, such as this compound, could also possess NLO properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Alzheimer's Disease Imaging

Gao, Wang, and Zheng (2018) focused on synthesizing carbon-11-labeled CK1 inhibitors, including derivatives of this compound, for potential PET radiotracers in Alzheimer's disease imaging (Gao, Wang, & Zheng, 2018).

Protective Groups in Chemistry

Riess et al. (1998) explored the use of 3-hydroxyisoxazoles derivatives, closely related to this compound, in the study of protective groups. This research contributes to the understanding of the compound's role in synthetic chemistry (Riess, Schön, Laschat, & Jäger, 1998).

Novel Chemical Syntheses

Polymer Synthesis

Yang, Jikei, and Kakimoto (1999) reported the polymerization of a derivative of this compound, emphasizing its potential in the creation of new polymeric materials (Yang, Jikei, & Kakimoto, 1999).

Supramolecular Chemistry

Portilla et al. (2007) investigated the hydrogen-bonded supramolecular structures in derivatives of this compound, contributing to the field of supramolecular chemistry and highlighting the compound's structural significance (Portilla, Mata, Nogueras, Cobo, Low, & Glidewell, 2007).

Safety and Hazards

“Methyl 3-amino-5-(hydroxymethyl)benzoate” is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-amino-5-(hydroxymethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4,11H,5,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOYDZZVEYJZZGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60441359 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199536-04-4 | |

| Record name | Methyl 3-amino-5-(hydroxymethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60441359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]propanoic acid](/img/structure/B3021959.png)